molecular formula C16H19ClN4O4 B2389898 N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide CAS No. 568555-81-7

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide

Cat. No. B2389898
CAS RN: 568555-81-7
M. Wt: 366.8
InChI Key: BQVDTQPFIIWUEA-UHFFFAOYSA-N
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Description

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C16H19ClN4O4 and its molecular weight is 366.8. The purity is usually 95%.
BenchChem offers high-quality N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

One area of research has focused on the synthesis of novel compounds derived from similar structural frameworks for potential use in medicinal chemistry. For example, studies have explored the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic properties. These compounds are synthesized using a base structure similar to the compound and have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity in preliminary screenings (Abu‐Hashem et al., 2020).

Biological Activities

Research into similar compounds has also investigated their biological activities. For instance, derivatives have been studied for their anticancer activities in vitro and in vivo, indicating the potential for these compounds to contribute to cancer treatment strategies (Su et al., 1986).

Antimicrobial Applications

Another significant area of research is the development of antimicrobial agents. Studies have demonstrated the synthesis of pyrimidinone and oxazinone derivatives with potent antibacterial and antifungal activities. These findings suggest that modifications to the core structure can yield compounds with desirable properties for combating microbial infections (Hossan et al., 2012).

Chemical Reactivity and Modification

Research has also focused on the chemical reactivity of related compounds, exploring their potential as building blocks for further chemical synthesis. This includes investigations into their behavior with primary and heterocyclic amines, leading to a variety of Schiff bases and nitrogen heterocycles with potential biological activity (Farouk et al., 2021).

properties

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4/c1-25-8-7-20(12(22)9-17)13-14(18)21(16(24)19-15(13)23)10-11-5-3-2-4-6-11/h2-6H,7-10,18H2,1H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVDTQPFIIWUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide

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